Dual Inhibition of 5-Lipoxygenase and Thromboxane Synthase: Selectivity Profile Not Achieved by Monofunctional Imidazoles
According to US5356921A, 3-(1H-imidazol-1-yl)phenol derivatives inhibit both 5-lipoxygenase and thromboxane synthase simultaneously, while showing no effect on 12-lipoxygenase and cyclooxygenase at relevant concentrations [1]. This contrasts with earlier 1-substituted imidazoles, which inhibit thromboxane synthase alone, and with N-hydroxyurea compounds (e.g., Zileuton-class) that target only 5-lipoxygenase. The patent describes this dual-inhibitory profile as unprecedented at the time of disclosure, requiring a single compound to achieve what previously necessitated co-administration of two separate agents [1].
| Evidence Dimension | Enzyme inhibition selectivity profile (target vs. off-target) |
|---|---|
| Target Compound Data | Inhibits 5-lipoxygenase and thromboxane synthase; no inhibition of 12-lipoxygenase or cyclooxygenase |
| Comparator Or Baseline | 1-substituted imidazoles (prior art): inhibit only thromboxane synthase; N-hydroxyurea compounds: inhibit only 5-lipoxygenase |
| Quantified Difference | Qualitative selectivity: two-pathway inhibition vs. single-pathway inhibition; IC50 values for specific derivatives are listed in patent tables but not numerically extracted here |
| Conditions | RBL-1 cell lysate for 5-lipoxygenase; human platelet thromboxane synthase assay (see patent Examples) |
Why This Matters
Procurement of 3-(1H-imidazol-1-yl)phenol as a scaffold enables development of dual-pathway inhibitors that cannot be accessed from monofunctional imidazole starting materials.
- [1] Ammann, J., Haurand, M., Geist, C., Englberger, W., & Zimmer, O. (1994). US5356921A: Imidazolylphenol compounds, pharmaceutical compositions containing them, and processes for preparing such compounds and compositions. U.S. Patent. View Source
